Compound Description: Pexidartinib is a small molecule kinase inhibitor that targets CSF1R, KIT, and FLT3. It is used to treat tenosynovial giant cell tumor (TGCT), a rare type of tumor that affects the joints. The dihydrochloride salt of pexidartinib was synthesized, and the crystal structure of its dihydrate was determined from single-crystal data [].
Relevance: Pexidartinib shares a core structure with 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine, both containing a 1H-pyrrolo[2,3-b]pyridine moiety. The key difference lies in the substitution pattern on the pyridine ring and the presence of an additional phenyl ring connected via a methylene linker in pexidartinib. []
Compound Description: This compound is a novel 7-azaindole analog designed as a potential anticancer agent. Molecular docking studies showed that it has a strong interaction with colony-stimulating factor 1 receptor (CSF-1R). In vitro studies demonstrated its cytotoxicity against MCF-7, A549, and HOS cancer cells, inducing apoptosis and cell cycle arrest at nanomolar concentrations. It showed lower toxicity towards normal L929 cells. []
Compound Description: This compound is a highly potent, selective, and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitor. It was discovered through scaffold hopping and lead optimization of N-(2,4-difluorobenzyl)-3-(1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-6-amine. In vivo studies showed that it significantly decreased phosphorylated ALK levels in the hippocampus and prefrontal cortex of mice. []
Relevance: Although structurally distinct from 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine, this compound shares the 1H-pyrrolo[2,3-b]pyridine scaffold. The presence of the pyrazole ring in both compounds further highlights their structural relationship. []
Compound Description: BMS-378806 is a novel HIV-1 attachment inhibitor that interferes with the interaction between the viral envelope protein gp120 and the host cell receptor CD4 [, ]. It shows good bioavailability in rats, dogs, and cynomolgus monkeys when administered orally as a solution []. This compound displays improved pharmaceutical properties compared to its precursor, the 4-fluoro indole derivative, while retaining its HIV-1 inhibitory profile [].
Compound Description: BMS-488043 is another potent HIV-1 attachment inhibitor developed from the same indole-based lead as BMS-378806 []. Replacing the unfused carbon atoms of the indole moiety with nitrogen atoms resulted in a series of azaindole derivatives, including BMS-488043 []. This compound displayed marked improvements in pharmaceutical properties and showed antiviral activity in preliminary clinical studies [].
Relevance: Similar to 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine, BMS-488043 incorporates a pyrrolopyridine core, specifically a 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine moiety []. This shared structural feature classifies them within the same family of compounds.
Compound Description: BMS-585248 is a highly potent HIV-1 attachment inhibitor belonging to a series with 4-fluoro-6-azaindole core heterocycles that target the viral envelope protein gp120 []. This compound exhibits subnanomolar potency in pseudotype infectivity assays and displays good pharmacokinetic profiles in vivo []. BMS-585248 shows significant improvements in in vitro potency and pharmacokinetic properties compared to its predecessor, BMS-488043 [].
Relevance: Although structurally more complex, BMS-585248 shares a key structural element with 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine: a pyrrolopyridine core. In BMS-585248, the core is a 4-fluoro-7-[1,2,3]triazol-1-yl-1H-pyrrolo[2,3-c]pyridine moiety []. The presence of this common scaffold highlights their relatedness within a broader chemical space.
Venetoclax
Compound Description: Venetoclax is a potent BCL-2 inhibitor used to treat several types of blood cancers []. During oxidative stress degradation, Venetoclax can form two impurities: Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA) []. VNO is formed through the oxidation of Venetoclax and can undergo [, ] Meisenheimer rearrangement to form VHA [].
Relevance: Venetoclax, specifically its VNO and VHA impurities, share a structural similarity with 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine: the presence of a 1H-pyrrolo[2,3-b]pyridine moiety []. This shared core structure emphasizes their connection within a broader group of compounds containing this specific heterocyclic motif.
Vemurafenib (PLX4032)
Compound Description: Vemurafenib is a small-molecule BRAF inhibitor approved for the treatment of patients with metastatic melanoma harboring the BRAFV600E mutation []. It is a substrate for both P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which limit its brain distribution []. In vitro and in vivo studies demonstrated that P-gp and BCRP inhibitors could significantly increase vemurafenib's intracellular accumulation and brain distribution [].
Relevance: Vemurafenib, structurally distinct from 2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine, shares the pyrrolopyridine scaffold. In vemurafenib, the core is a 1H-pyrrolo[2,3-b]pyridine moiety [], emphasizing their commonality within a broader class of compounds bearing this heterocyclic system.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.